KDT 501 potassium is a novel compound derived from hops, specifically an isohumulone. It has garnered attention for its potential therapeutic effects, particularly in the context of metabolic disorders such as insulin resistance and obesity. The compound has been the subject of various studies to understand its efficacy and mechanisms of action, particularly in enhancing adiponectin secretion and improving metabolic parameters in insulin-resistant individuals.
KDT 501 potassium is synthesized from natural compounds found in hops (Humulus lupulus), which have been traditionally used for their medicinal properties. The compound's development is part of a broader interest in utilizing plant-derived substances for therapeutic applications, particularly in metabolic health.
KDT 501 potassium can be classified as a bioactive compound with potential antidiabetic effects. It falls under the category of isohumulones, which are known for their bitter taste and various biological activities.
The synthesis of KDT 501 potassium involves several chemical processes aimed at modifying the structure of natural isohumulones to enhance their biological activity. Specific methods include:
Technical details regarding the synthesis are outlined in patent literature, which provides insights into the specific reactions and conditions used to produce KDT 501 potassium .
The molecular structure of KDT 501 potassium is characterized by a complex arrangement that includes multiple functional groups conducive to its biological activity. The compound's formula can be represented as , indicating the presence of carbon, hydrogen, oxygen, and potassium atoms.
KDT 501 potassium undergoes various chemical reactions that contribute to its pharmacological effects. Notably:
Technical details regarding these reactions include specific pathways involved in adipocyte signaling and metabolic regulation.
The mechanism of action of KDT 501 potassium involves several key processes:
Clinical studies have demonstrated significant changes in metabolic parameters among participants treated with KDT 501, including improved insulin sensitivity and alterations in glucose metabolism .
Relevant data on these properties can be found in studies focusing on the pharmacokinetics and stability assessments of KDT 501 .
KDT 501 potassium has several potential applications:
KDT 501 potassium (CAS No. 1374259-84-3) is a semi-synthetic derivative of hop iso-α-acids, specifically identified as the potassium salt of the n-(isobutyl) congener of tetrahydro iso-alpha acid (isohumulone) [2] [3]. Its molecular formula is C₂₁H₃₃KO₅, with a molecular weight of 404.6 g/mol . The core structure features a cyclopentanedione scaffold substituted with hydroxy, 3-methylbutanoyl, 3-methylbutyl, and 4-methylpentanoyl groups. Crucially, it possesses two chiral centers with established 4R,5R absolute configuration, as denoted in its IUPAC name: potassium;(4R,5R)-4-hydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopentane-1,3-dione .
The stereochemistry is further confirmed by the isomeric SMILES string (CC(C)CC[C@H]1C(=O)[C-](C(=O)[C@@]1(C(=O)CCC(C)C)O)C(=O)CC(C)C.[K+]
), which explicitly defines the R configuration at C4 and R at C5 . This stereospecific arrangement is critical for biological activity, as it influences interactions with metabolic targets like β-adrenergic receptors. The compound exists as an enolate salt due to the resonance-stabilized anion on the 3-dione system, with potassium acting as the counterion [5].
Table 1: Key Structural Descriptors of KDT 501 Potassium
Property | Value/Descriptor |
---|---|
Molecular Formula | C₂₁H₃₃KO₅ |
Molecular Weight | 404.6 g/mol |
Canonical SMILES | CC(C)CCC1C(=O)C-C(=O)CC(C)C.[K+] |
Isomeric SMILES | CC(C)CC[C@H]1C(=O)C-C(=O)CC(C)C.[K+] |
InChI Key | MUGZHLIAYCAKEW-QWABXWKJSA-N |
Hydrogen Bond Donors | 1 (OH group) |
Hydrogen Bond Acceptors | 6 |
Chiral Centers | 2 (4R, 5R) |
The synthesis of KDT 501 potassium involves multi-step modifications of humulone—a natural β-acid from hops (Humulus lupulus). Key stages include:
Isomerization and Hydrogenation:Humulone undergoes isomerization to isohumulone, followed by catalytic hydrogenation to yield tetrahydroisohumulone (KDT500). This step saturates the labile alkenyl side chains, enhancing metabolic stability [5]. Palladium catalysts (e.g., Pd/C) in ethanol or methanol are typically employed under moderate H₂ pressure (1–3 atm).
Diastereomer Separation:Crude tetrahydroisohumulone exists as cis and trans diastereomers. Countercurrent chromatography (CCC) is optimized for isolating the pharmacologically active trans-diastereomer using solvent systems like hexane/ethyl acetate/methanol/water. This exploits polarity differences between diastereomers [5].
Epimerization and Salt Formation:The purified trans-tetrahydroisohumulone undergoes base-mediated epimerization (e.g., potassium carbonate in methanol) to establish the desired 4R,5R configuration. Subsequent treatment with KOH in ethanol yields KDT 501 potassium salt, which is crystallized to achieve >98% purity [5].
Critical optimization strategies include:
Table 2: Key Synthetic Steps and Optimized Parameters
Step | Reagents/Conditions | Purpose |
---|---|---|
Hydrogenation | Pd/C, H₂ (2 atm), EtOH, 25°C, 12 h | Side chain saturation |
Diastereomer Separation | CCC: Hexane/EtOAc/MeOH/H₂O (9:1:5:5) | Isolation of trans-diastereomer |
Epimerization | K₂CO₃, MeOH, 40°C, 6 h | Establishes 4R,5R configuration |
Salt Formation | KOH, EtOH, 0°C crystallization | Potassium salt precipitation |
KDT 501 potassium is a solid powder at room temperature, with a monoisotopic mass of 404.1965 g/mol and an exact mass matching its empirical formula (404.19650563 g/mol) . Its solubility profile is dominated by high solubility in DMSO, facilitating in vitro biological studies. Aqueous solubility is pH-dependent due to ionizable groups (pKa ~4.5 for enolized 1,3-dione), with higher solubility observed in alkaline conditions .
Stability studies indicate sensitivity to:
The compound’s hydrogen bonding capacity (1 donor, 6 acceptors) influences its crystal packing and melting behavior, though exact melting points are unreported. Heavy atom count (27) and molecular complexity contribute to moderate lipophilicity (predicted logP ~3.2) .
Table 3: Stability Profile Under Storage Conditions
Condition | Stability Outcome | Recommendation |
---|---|---|
25°C (ambient light) | Degradation >5% in 1 week | Avoid |
0–4°C (dark) | Stable ≤4 weeks | Short-term storage |
-20°C (dark) | Stable ≥12 months | Long-term storage |
DMSO solution (RT) | Degradation >10% in 48 h | Use fresh solutions |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3